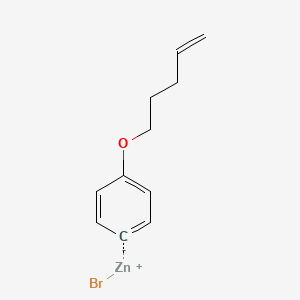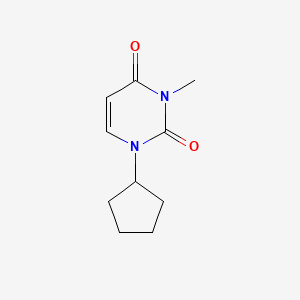
1-cyclopentyl-3-methylpyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cyclopentyl-3-methylpyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a cyclopentyl group and a methyl group attached to a pyrimidine ring, which may influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopentyl-3-methylpyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One possible route could be the reaction of cyclopentanone with urea and methylamine under acidic or basic conditions to form the desired pyrimidine ring.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature, pressure, and the use of catalysts to increase yield and purity. The specific methods would depend on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
1-cyclopentyl-3-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of the compound.
Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups to the pyrimidine ring.
Scientific Research Applications
1-cyclopentyl-3-methylpyrimidine-2,4(1H,3H)-dione may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation of its pharmacological properties and potential therapeutic applications.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-cyclopentyl-3-methylpyrimidine-2,4(1H,3H)-dione would depend on its specific interactions with biological targets. It may act by binding to specific enzymes or receptors, modulating their activity, and influencing various biochemical pathways. Detailed studies would be required to elucidate its molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other pyrimidine derivatives with different substituents, such as:
- 1-cyclopentyl-3-ethylpyrimidine-2,4(1H,3H)-dione
- 1-cyclopentyl-3-methylpyrimidine-2,4-dione
- 1-cyclopentyl-3-methylpyrimidine-4(1H,3H)-dione
Uniqueness
The uniqueness of 1-cyclopentyl-3-methylpyrimidine-2,4(1H,3H)-dione lies in its specific substituents, which may confer distinct chemical and biological properties compared to other pyrimidine derivatives
Properties
Molecular Formula |
C10H14N2O2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
1-cyclopentyl-3-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O2/c1-11-9(13)6-7-12(10(11)14)8-4-2-3-5-8/h6-8H,2-5H2,1H3 |
InChI Key |
CEAXAGUDSBKSPI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C=CN(C1=O)C2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2,2,6,6-Tetramethyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14874756.png)
![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide](/img/structure/B14874767.png)

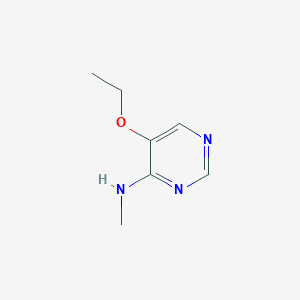
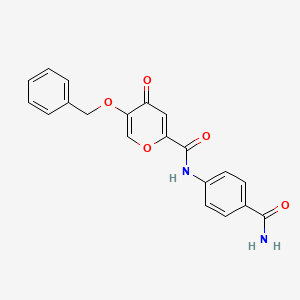
![8-(Cyclopropylmethyl)-6-azaspiro[3.4]octan-7-one](/img/structure/B14874788.png)
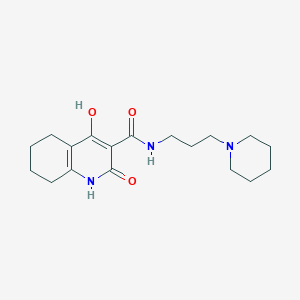
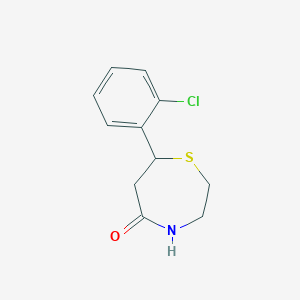

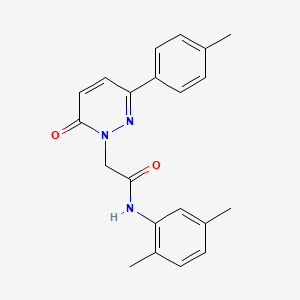

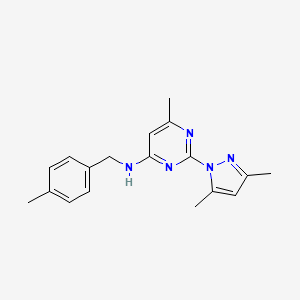
![6-(((Tert-butoxycarbonyl)amino)methyl)-2-oxaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B14874857.png)
